1-Iodo-3-(3-methoxypropyl)bicyclo[1.1.1]pentane
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Overview
Description
1-Iodo-3-(3-methoxypropyl)bicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields such as drug discovery and materials science . The bicyclo[1.1.1]pentane core is often used as a bioisostere for aromatic rings, internal alkynes, and tert-butyl groups .
Preparation Methods
The synthesis of 1-Iodo-3-(3-methoxypropyl)bicyclo[1.1.1]pentane can be achieved through several routes. One common method involves the chlorocarbonylation of a bicyclo[1.1.1]pentane precursor . Another approach is through the cyclisation of cyclobutyl aryl ketones . Industrial production methods often involve the use of substituted [1.1.1]propellanes and intramolecular nucleophilic displacement on a substituted cyclobutane .
Chemical Reactions Analysis
1-Iodo-3-(3-methoxypropyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Radical Reactions: The bicyclo[1.1.1]pentane core can participate in radical reactions, which are useful for introducing various functional groups.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Iodo-3-(3-methoxypropyl)bicyclo[1.1.1]pentane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology and Medicine: The compound’s unique structure makes it a valuable tool in drug discovery, particularly as a bioisostere for improving the pharmacokinetic profiles of drug candidates.
Industry: It is used in materials science for creating molecular rods, rotors, and supramolecular linker units.
Mechanism of Action
The mechanism of action of 1-Iodo-3-(3-methoxypropyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane core can enhance the potency, selectivity, and pharmacokinetic profile of drug-like compounds by increasing their saturation level and three-dimensionality . This interaction often involves ligand-target interactions in drug discovery .
Comparison with Similar Compounds
1-Iodo-3-(3-methoxypropyl)bicyclo[1.1.1]pentane can be compared with other similar compounds such as:
- 1-Iodo-3-methoxybicyclo[1.1.1]pentane
- 1-Iodo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane
- Sulfur-substituted bicyclo[1.1.1]pentanes
These compounds share the bicyclo[1.1.1]pentane core but differ in their substituents, which can significantly affect their chemical properties and applications.
Properties
IUPAC Name |
1-iodo-3-(3-methoxypropyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IO/c1-11-4-2-3-8-5-9(10,6-8)7-8/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSMJIGNEOXYDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC12CC(C1)(C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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